molecular formula C10H9FO3 B7942253 2-Fluoro-4-methoxycinnamic acid

2-Fluoro-4-methoxycinnamic acid

Cat. No.: B7942253
M. Wt: 196.17 g/mol
InChI Key: KDSPBZWHHBVYFN-UHFFFAOYSA-N
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Description

2-Fluoro-4-methoxycinnamic acid: is an organic compound characterized by the presence of a fluoro and methoxy substituent on the phenyl ring, and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-methoxycinnamic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2-fluoro-4-methoxybenzaldehyde.

    Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation with malonic acid in the presence of a base such as piperidine to form the corresponding cinnamic acid derivative.

    Decarboxylation: The intermediate product is then subjected to decarboxylation to yield this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-methoxycinnamic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acrylic acid moiety to a saturated acid.

    Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of 2-fluoro-4-methoxybenzoic acid.

    Reduction: Formation of 3-(2-Fluoro-4-methoxy-phenyl)-propanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Derivatives: Used as a precursor for the synthesis of various fluorinated aromatic compounds.

    Catalysis: Potential use in catalytic processes due to its unique functional groups.

Biology and Medicine:

    Pharmaceuticals: Investigated for potential use in drug development due to its structural similarity to bioactive compounds.

    Biological Probes: Used in the development of probes for studying biological processes.

Industry:

    Materials Science:

    Agrochemicals: Investigated for use in the synthesis of novel agrochemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methoxycinnamic acid involves its interaction with specific molecular targets. The fluoro and methoxy groups can influence the compound’s binding affinity and specificity towards enzymes or receptors. The acrylic acid moiety can participate in various biochemical pathways, potentially leading to the modulation of biological activities.

Comparison with Similar Compounds

  • 2-Fluoro-4-methoxybenzoic acid
  • 3-Fluoro-4-methoxyphenylacetic acid
  • 4-Fluoro-2-methoxyphenylacetic acid

Comparison:

  • Uniqueness: The presence of both fluoro and methoxy groups on the phenyl ring, along with the acrylic acid moiety, makes 2-Fluoro-4-methoxycinnamic acid unique compared to its analogs.
  • Reactivity: The combination of these functional groups can lead to unique reactivity patterns, making it valuable for specific synthetic applications.

Properties

IUPAC Name

3-(2-fluoro-4-methoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c1-14-8-4-2-7(9(11)6-8)3-5-10(12)13/h2-6H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSPBZWHHBVYFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=CC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001254983
Record name 3-(2-Fluoro-4-methoxyphenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001254983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

682805-00-1
Record name 3-(2-Fluoro-4-methoxyphenyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=682805-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Fluoro-4-methoxyphenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001254983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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